2-Amino-4-chloro-6-guanidinopyrimidine

Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Sciences and Drug Discovery Research

The pyrimidine ring is a fundamental heterocyclic motif that is ubiquitous in nature and synthetic chemistry. As a core component of the nucleobases uracil, thymine, and cytosine, it is essential to the structure and function of DNA and RNA. nih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. vulcanchem.comnih.gov

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity. nih.gov This adaptability has led to the development of numerous pyrimidine-containing drugs with a broad spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. vulcanchem.comechemi.com The ability of pyrimidine derivatives to interact with a variety of biological targets, often by mimicking endogenous molecules, continues to drive research into new synthetic methodologies and novel therapeutic agents based on this core structure. nih.govvulcanchem.comechemi.com

Overview of Guanidine-Containing Heterocycles in Academic Investigations

The guanidine (B92328) group, characterized by a central carbon atom bonded to three nitrogen atoms, is another functionality of significant interest in chemical and biological research. Its high basicity and ability to form stable, delocalized guanidinium (B1211019) cations are key to its diverse roles. rasayanjournal.co.in In nature, the guanidinium group of the amino acid arginine is crucial for many protein-protein and protein-ligand interactions. rasayanjournal.co.in

When incorporated into heterocyclic systems, the guanidine moiety can impart unique properties to the resulting molecule. rasayanjournal.co.in Guanidine-containing heterocycles are explored for a wide range of applications, from their use as catalysts in organic synthesis to their investigation as potential therapeutic agents. rasayanjournal.co.in The ability of the guanidinium group to engage in multiple hydrogen bonding interactions makes it an attractive feature for designing molecules that can bind to specific biological targets with high affinity and selectivity. rasayanjournal.co.in

Positioning of 2-Amino-4-chloro-6-guanidinopyrimidine within Current Chemical Research Paradigms

This compound emerges as a molecule of interest by combining the key features of both the pyrimidine scaffold and the guanidine group. Its structure suggests a platform for further chemical exploration and derivatization.

Structural and Molecular Characteristics

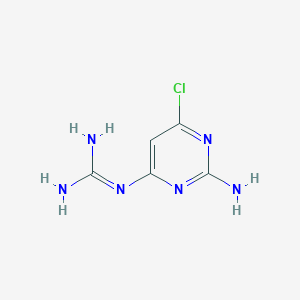

The molecular architecture of this compound consists of a central pyrimidine ring with three distinct functional groups:

An amino group (-NH2) at the 2-position, which can act as a hydrogen bond donor and a site for further functionalization.

A chloro group (-Cl) at the 4-position, which is a key reactive site. The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide variety of other functional groups.

A guanidino group (-NH-C(=NH)NH2) at the 6-position, which provides a site for strong hydrogen bonding and imparts a basic character to the molecule.

The combination of these groups on a single pyrimidine core creates a multifunctional molecule with a range of potential chemical behaviors. The presence of the reactive chlorine atom, in particular, positions this compound as a valuable intermediate for the synthesis of more complex guanidinopyrimidine derivatives.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H7ClN6 | echemi.com |

| Molecular Weight | 186.6 g/mol | echemi.com |

| CAS Number | 83170-03-0 | echemi.com |

| Density | 1.899 g/cm³ (calculated) | echemi.com |

| Boiling Point | 424.132 °C at 760 mmHg (calculated) | echemi.com |

| Flash Point | 210.308 °C (calculated) | echemi.com |

| Refractive Index | 1.814 (calculated) | echemi.com |

Research Findings and Potential Synthetic Pathways

While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established chemical principles and related studies. A likely synthetic route would involve a two-step process starting from a readily available precursor:

Chlorination of a Dihydroxypyrimidine: The synthesis would likely begin with 2-amino-4,6-dihydroxypyrimidine. This starting material can be chlorinated using a reagent such as phosphorus oxychloride (POCl3) to replace the hydroxyl groups with chlorine atoms, yielding 2-amino-4,6-dichloropyrimidine (B145751).

Guanidinylation: The resulting 2-amino-4,6-dichloropyrimidine possesses two reactive chlorine atoms. A selective nucleophilic substitution reaction with guanidine would then be carried out. Under controlled conditions, one of the chlorine atoms, likely the one at the 6-position due to electronic and steric factors, would be displaced by the guanidine group to form the final product, this compound.

The reactivity of the remaining chlorine atom at the 4-position makes this compound a versatile building block for the synthesis of a library of more complex guanidinopyrimidine derivatives. By reacting it with various nucleophiles, researchers can introduce a wide range of substituents, allowing for the systematic exploration of structure-activity relationships in various contexts, including medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-6-chloropyrimidin-4-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN6/c6-2-1-3(11-4(7)8)12-5(9)10-2/h1H,(H6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNBTXIKNJCAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509912 | |

| Record name | N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83170-03-0 | |

| Record name | N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 2 Amino 4 Chloro 6 Guanidinopyrimidine

Exploration of Functional Group Transformations

The reactivity of 2-amino-4-chloro-6-guanidinopyrimidine is primarily centered around the chloro substituent at the C-4 position, as well as the nucleophilic and basic amino and guanidino moieties.

The chlorine atom at the C-4 position of the pyrimidine (B1678525) ring is the most labile functional group and serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring's inherent electron-deficient character activates the C-4 position towards nucleophilic attack. This reactivity is a cornerstone for the derivatization of this compound.

Research on analogous 2-aminopyrimidine (B69317) systems demonstrates that the chloro group can be readily displaced by a wide array of nucleophiles. nih.govnih.gov These reactions are often facilitated by microwave irradiation or heating in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.gov In some cases, the reactions can proceed efficiently under solvent-free conditions. nih.gov The substitution is regioselective, occurring preferentially at the C-4 (and C-6) positions over the C-2 position. researchgate.net The general mechanism involves the addition of the nucleophile to the electron-deficient carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity.

The amino group at C-2 and the guanidino group at C-6 also offer opportunities for chemical modification, although they are generally less reactive towards substitution than the C-4 chloro group.

Amino Group (-NH₂): The C-2 amino group is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and sulfonylation. However, its reactivity is modulated by the electron-withdrawing nature of the pyrimidine ring. Studies on related aminopyrimidines have explored the acidity of the amino group, which is influenced by substituents on the ring. cdnsciencepub.com For synthetic strategies that require reaction at other positions, the amino group can be protected, for example, using a tert-butyloxycarbonyl (Boc) group, which can be subsequently removed under acidic conditions. nih.gov

Synthesis of Analogues and Congeners of this compound

The chemical reactivity of the parent compound allows for the synthesis of a diverse library of analogues through substitution and diversification at various positions on the pyrimidine core.

One of the most straightforward and widely used derivatizations of chloropyrimidines is the synthesis of alkoxy- and alkylamino-substituted analogues. This is achieved via the SNAr reaction, where the chlorine atom is displaced by an alcohol or an amine, respectively.

The synthesis of 2-amino-4-alkylamino-6-guanidinopyrimidines can be readily accomplished by reacting this compound with a variety of primary or secondary amines. nih.govresearchgate.net These reactions are typically performed by heating the reactants, often in a solvent-free setting or in a polar solvent like propanol, with a base such as triethylamine to act as an acid scavenger. nih.govnih.gov Similarly, alkoxy derivatives can be prepared by reacting the chloropyrimidine with an alkali metal alkoxide (e.g., sodium methoxide) in a suitable solvent.

A study on the closely related 2-amino-4,6-dichloropyrimidine (B145751) showcased the synthesis of a large library of 6-chloro-4-(N-aryl/alkyl)-2,4-pyrimidinediamine derivatives, highlighting the versatility of this reaction. The table below presents a selection of these synthesized analogues, demonstrating the range of substituents that can be introduced at the C-4 position.

| Substituent at C-4 (Nucleophile) | Resulting Compound Name Fragment | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 2-Methoxyphenylamine | 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | 84 | 4.5 |

| 3-Methoxyphenylamine | 6-Chloro-4-(N-(3-methoxy)phenyl)-2,4-pyrimidinediamine | 82 | 6 |

| 4-Chlorophenylamine | 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine | 78 | 14 |

| 3,4-Dimethylphenylamine | 6-Chloro-4-(N-(3,4-dimethyl)phenyl)-2,4-pyrimidinediamine | 84 | 4.5 |

| 2,4-Dimethylphenylamine | 6-Chloro-4-(N-(2,4-dimethyl)phenyl)-2,4-pyrimidinediamine | 80 | 5.5 |

Diversification of the 2-amino-6-guanidinopyrimidine scaffold can be achieved by modifying substituents at the C-4 and C-6 positions. As established, the C-4 position is readily diversified by displacing the chloro group with a wide range of nucleophiles including various substituted anilines, benzylamines, and aliphatic amines. nih.gov

To achieve diversification at the C-6 position, a different synthetic strategy is typically employed, starting from a precursor like 2-amino-4,6-dichloropyrimidine. This allows for sequential or differential substitution of the two chloro groups. For instance, one chlorine could be selectively replaced with a guanidino group, followed by substitution of the second chlorine with a different nucleophile to create diverse C-4 and C-6 patterns.

Alternatively, substituted 2-aminopyrimidines can be synthesized directly from acyclic precursors. The condensation of a β-ketoester or β-aldehydoester with guanidine (B92328) hydrochloride is a classical and effective method for creating pyrimidine rings with specific substitution patterns at the C-5 and C-6 positions from the outset. rsc.org

The 2-aminopyrimidine moiety is a key building block for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov The reaction of the C-2 amino group and one of the ring nitrogens allows for the annulation of a second ring onto the pyrimidine core.

A prominent example is the synthesis of imidazo[1,2-a]pyrimidines. This is commonly achieved through the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. nih.govnih.gov The reaction proceeds by initial N-alkylation of the endocyclic nitrogen (N-1) by the α-haloketone, followed by intramolecular cyclization involving the C-2 amino group attacking the ketone carbonyl, and subsequent dehydration to yield the aromatic fused system. Various catalysts, including basic alumina (B75360) or gold nanoparticles, can facilitate this transformation, sometimes under microwave or solvent-free conditions. nih.govmdpi.com

Another important polycyclic system is the nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyrimidine scaffold. The synthesis of these compounds can be achieved by first converting the this compound into a 2-hydrazino derivative via reaction with hydrazine. This intermediate can then undergo cyclocondensation with various one-carbon electrophiles, such as orthoesters or acyl chlorides, to form the fused triazole ring. researchgate.netorganic-chemistry.org These cyclization strategies significantly expand the structural diversity of compounds accessible from the guanidinopyrimidine scaffold.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Guanidinopyrimidine Scaffolds

Influence of Substituent Variation on Molecular Interactions and Selectivity

The biological activity and selectivity of compounds based on the guanidinopyrimidine core are profoundly influenced by the nature and position of various substituents. Key positions for modification include the pyrimidine (B1678525) ring itself and the exocyclic amino group.

Role of Aromatic Residues in Pyrimidine Core Design

The introduction of aromatic residues at positions 4 and 6 of the 2-aminopyrimidine (B69317) core has been a key strategy in the development of potent and selective ligands for various biological targets, including adenosine (B11128) receptors. nih.gov The nature of these aromatic substituents dictates the orientation of the molecule within the binding pocket and establishes critical interactions that determine affinity and selectivity.

In a comprehensive study of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A₁ adenosine receptor (A₁AR) antagonists, the variation of aromatic groups at the R⁴ and R⁶ positions was systematically explored. nih.gov The findings from this research highlight several key design principles:

Steric and Electronic Effects: The size and electronic properties of the aromatic rings influence the ligand's ability to fit into the receptor's binding site. For instance, the presence of bulky or electron-withdrawing groups can either enhance or diminish activity depending on the specific receptor topology.

Hydrogen Bonding and Pi-Stacking: Aromatic residues can participate in hydrogen bonding (if substituted with appropriate functional groups) and π-π stacking interactions with aromatic amino acid residues within the target protein. These interactions are often crucial for stabilizing the ligand-receptor complex.

Conformational Control: The aromatic substituents can influence the preferred conformation of the molecule, pre-disposing it to a bioactive conformation that is more favorable for binding.

The following table summarizes the impact of different aromatic substitutions on the activity of 2-aminopyrimidine derivatives, based on findings from related studies. rasayanjournal.co.innih.gov

| Substituent at Position 4/6 | Observation on Molecular Activity | Potential Interaction Type |

| Phenyl | Generally well-tolerated and can serve as a foundational aromatic substituent. | Hydrophobic interactions, π-π stacking |

| Methoxy-substituted phenyl | Can enhance activity by forming additional hydrogen bonds with the target protein. | Hydrogen bonding, hydrophobic interactions |

| Chloro-substituted phenyl | The electronic effect of the chloro group can modulate the overall electron density of the pyrimidine core, influencing binding affinity. rasayanjournal.co.in | Halogen bonding, hydrophobic interactions |

| Hydroxy-substituted phenyl | The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially increasing binding affinity. rasayanjournal.co.in | Hydrogen bonding |

Impact of Exocyclic Amino Group Modifications on Molecular Activity

The exocyclic amino group at position 2 of the guanidinopyrimidine scaffold is a critical determinant of molecular activity. It often acts as a key hydrogen bond donor, anchoring the ligand within the binding site of the target protein.

Research on 2-amino-4,6-disubstituted-pyrimidine derivatives has demonstrated that modifications to this amino group can dramatically alter both potency and selectivity. nih.gov For example, in the context of A₁AR antagonists, the introduction of a methyl group to the exocyclic amine led to a significant increase in selectivity for the A₁AR over other adenosine receptor subtypes. nih.gov This highlights the sensitivity of the binding pocket to even minor steric changes at this position.

Furthermore, the acidity of the exocyclic amino group can be modulated by adjacent substituents. For instance, the presence of a cyano group at position 5 increases the acidity of the exocyclic amino group, leading to stronger hydrogen bonding with asparagine residues in the adenosine receptor binding site. nih.gov

The table below outlines the effects of modifications to the exocyclic amino group on the molecular activity of aminopyrimidine derivatives.

| Modification of Exocyclic Amino Group | Effect on Molecular Activity | Rationale |

| Primary Amine (-NH₂) | Often essential for forming key hydrogen bonds with the target. | Acts as a strong hydrogen bond donor. |

| Monomethylation (-NHCH₃) | Can enhance selectivity for specific receptor subtypes. nih.gov | Introduces a steric constraint that can favor binding to one receptor over another. |

| Dimethylation (-N(CH₃)₂) | May decrease activity due to steric hindrance or loss of a crucial hydrogen bond donor. | Blocks the hydrogen bond donating capacity and introduces bulk. |

Design of Guanidinopyrimidine-Based Molecular Probes and Ligands

The SAR data gathered from studies on guanidinopyrimidine and related scaffolds provide a solid foundation for the rational design of novel molecular probes and ligands with tailored properties. Molecular probes, such as fluorescently labeled compounds, are invaluable tools for studying biological processes and for high-throughput screening of new drug candidates.

The design of a guanidinopyrimidine-based molecular probe would typically involve the incorporation of a reporter group, such as a fluorophore, onto the core scaffold. The position of attachment is critical to ensure that the probe retains its affinity for the target of interest. Based on the SAR principles discussed, several strategies can be envisioned:

Attachment to a Non-Critical Aromatic Substituent: A fluorophore could be attached to one of the aromatic rings at the 4 or 6 position, provided this modification does not sterically clash with the binding site.

Linkage via the Exocyclic Amino Group: While direct modification of the exocyclic amino group can be detrimental to activity, a linker strategy could be employed. A flexible linker could be attached to the amino group, with the fluorophore at the distal end, allowing the core guanidinopyrimidine to bind to its target without interference.

The development of fluorescent probes based on guanidinium-containing structures has been successfully demonstrated for targeting specific enzymes. For example, dansyl-substituted guanidino derivatives have been created to act as competitive inhibitors and fluorescent probes for guanidinobenzoatase. nih.gov This approach allows for the visualization of cells that express this particular enzyme.

The design of potent and selective ligands, such as enzyme inhibitors or receptor antagonists, also relies heavily on SAR principles. For instance, in the design of inhibitors for dihydrofolate reductase (DHFR), a 2,4-diamino-substituted pyrimidine ring is often considered important for potent inhibitory activity. rasayanjournal.co.in While 2-amino-4-chloro-6-guanidinopyrimidine does not possess a second amino group at the 4-position, the guanidino group can be considered a bioisostere of a substituted amino group, providing a basis for its potential as a ligand for various targets.

Investigational Biological Interrogations: Mechanistic Studies of Guanidinopyrimidine Derivatives

Modulation of Molecular Targets (In Vitro/Cellular Level)

Guanidinopyrimidine derivatives have been the subject of various in vitro studies to determine their effects on specific molecular targets, revealing a range of activities from receptor antagonism to enzyme inhibition.

Receptor Binding and Antagonistic Activity (e.g., A1 Adenosine (B11128) Receptors)

The structural framework of aminopyrimidines and guanidine-containing compounds has prompted investigations into their potential as modulators of G protein-coupled receptors (GPCRs), such as the adenosine receptors (A1, A2A, A2B, A3). drugbank.com Adenosine receptors are integral to various physiological processes, with A1 receptors primarily coupling to Gi proteins to inhibit adenylate cyclase. drugbank.com

Research into adenosine receptor ligands has shown that modifications to the purine (B94841) or ribose structure of adenosine can yield compounds with high affinity and selectivity. mdpi.com Guanidine (B92328) derivatives have been identified as a novel chemotype of antagonists for other receptor systems, like muscarinic M2 and M4 receptors, where the guanidinium (B1211019) group forms key hydrogen-bond networks within the receptor's binding site. acs.org The binding of antagonists to A1 adenosine receptors can also be influenced indirectly by guanine (B1146940) nucleotides, which may act by reducing the affinity of the receptor for endogenous adenosine, thereby unmasking binding sites for antagonists. wikipedia.org While direct studies on 2-Amino-4-chloro-6-guanidinopyrimidine are limited in this context, the broader class of guanidinium and pyrimidine (B1678525) derivatives continues to be an area of interest for developing selective receptor antagonists.

Inhibition of Enzymatic Pathways (e.g., Thiaminase I)

The guanidinopyrimidine structure is explored for its potential to inhibit various enzymatic pathways. A key example is the inhibition of thiaminase I, an enzyme that degrades thiamine (B1217682) (Vitamin B1) by cleaving its pyrimidine ring from the thiazole (B1198619) ring. wikipedia.org Research has demonstrated that thiaminase I from Bacillus thiaminolyticus is irreversibly inhibited by the related compound 4-amino-6-chloro-2-methylpyrimidine. nih.gov This inhibition is a time-dependent, active-site-directed process where a nucleophile at the enzyme's active site displaces the chloride ion from the chloropyrimidine. nih.gov This mechanism suggests that a covalent intermediate is formed between the pyrimidine compound and the enzyme. nih.gov

Beyond thiaminase, other guanidine and aminopyrimidine derivatives have shown inhibitory activity against different enzymes. Studies on 2-aminopyrimidine (B69317) derivatives have identified potent inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.gov Furthermore, the guanidinium group itself is known to interact strongly with acidic amino acid residues (carboxylate ions) in the active sites of enzymes, which can lead to potent inhibition without necessarily unfolding the enzyme. acs.org This has been observed in enzymes like HIV-1 protease and creatine (B1669601) kinase. acs.org Guanidine derivatives have also been shown to inhibit voltage-gated potassium channels by binding within the intracellular pore of the channel. nih.gov

Interactions with Nucleic Acids and Related Processes (e.g., Antimetabolite Theory)

The pyrimidine core of this compound makes it a structural analog of natural purine and pyrimidine bases found in nucleic acids. This similarity is central to the antimetabolite theory, where such molecules can interfere with the synthesis or function of DNA and RNA.

Research into related deazaguanine derivatives illustrates this principle. echemi.com These compounds, which are structurally similar to guanine, can be processed by cellular machinery. The intermediate 7-cyano-7-deazaguanine is a shared precursor for modifications found in both transfer RNA (tRNA) and the DNA of organisms like bacteriophages. echemi.com The incorporation of these modified bases into DNA is proposed to be a protective mechanism against cleavage by endonucleases (enzymes that cut DNA). echemi.com This demonstrates how guanine analogs can be integrated into metabolic and genetic pathways, highlighting the potential for guanidinopyrimidine compounds to act as antimetabolites, thereby disrupting nucleic acid-related processes. echemi.com

Antimicrobial Efficacy Against Specific Microorganisms (In Vitro Studies)

Derivatives of aminopyrimidine and guanidine have been synthesized and evaluated for their effectiveness against a variety of pathogenic microorganisms in laboratory settings. These studies reveal a broad spectrum of activity that is highly dependent on the specific chemical structure of the compound.

For instance, a series of 2-amino-4-(1-naphthyl)-6-arylpyrimidines were tested for in vitro antibacterial and antifungal activities, with some analogs showing notable effectiveness against the tested strains. alzchem.com Similarly, studies on amine- and guanidine-functionalized derivatives of triterpene acids reported significant bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA) and excellent antifungal activity against Cryptococcus neoformans. acs.org In some cases, the most active of these guanidine derivatives were more potent than the clinical antibiotic vancomycin (B549263) and the antifungal agent fluconazole. acs.org Other research into 2-amino-4-chloropyridine (B16104) derivatives also showed significant biological activity against tested bacterial and fungal strains. nih.gov

The following table summarizes findings from various in vitro studies on related pyrimidine and guanidine derivatives.

| Derivative Class | Test Organism | Observed Activity |

| 2-Amino-4-(1-naphthyl)-6-arylpyrimidines | Various Bacteria & Fungi | Active against a limited panel of bacteria and fungi. alzchem.com |

| Guanidine-functionalized triterpene acids | Staphylococcus aureus (MRSA) | High bacteriostatic activity, with MICs ≤ 0.25 μg/ml. acs.org |

| Guanidine-functionalized triterpene acids | Cryptococcus neoformans | Excellent antifungal activity, with MICs as low as 0.25 μg/ml. acs.org |

| 2-Amino-4-chloropyridine derivatives | Various Bacteria & Fungi | Significant activity against tested microorganisms. nih.gov |

| 2-Amino-4-(imidazolyl)-6-aryl nicotinonitriles | B. megaterium, S. aureus, E. coli | Moderate to good antibacterial activity observed. nih.gov |

Investigational Herbicidal and Plant-Growth Modulating Effects

The structural similarity of pyrimidine derivatives to natural plant hormones has led to investigations into their effects on plant growth and development. Studies have shown that pyrimidine compounds can act as effective growth regulators for economically important crops.

Research on wheat (Triticum aestivum L.) demonstrated that pyrimidine derivatives applied in a low concentration (10-7 M) solution had a positive effect on the growth and development of both the shoot and root systems. nih.gov The specific activity of these derivatives was found to be dependent on the substituents in their chemical structure. nih.gov Similarly, studies on thioxopyrimidine derivatives, when applied to barley (Hordeum vulgare L.), showed growth-regulatory effects comparable to the natural plant hormone auxin and other synthetic growth regulators. youtube.com These findings suggest that the regulatory action of these compounds may be linked to the modulation of signaling pathways for plant hormones like auxins and cytokinins. youtube.com A related compound, 2-Amino-4-chloro-6-methylpyrimidine, has been identified as a nitrification inhibitor, which can be relevant in agricultural applications. sigmaaldrich.com

Anti-Platelet Agent Investigations (Molecular Level)

Guanidinopyrimidine derivatives have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. acs.org Platelets play a critical role in blood clot formation, and uncontrolled aggregation can lead to cardiovascular diseases. acs.org

Studies on a novel guanidine derivative, KR-32570, revealed its mechanism for inhibiting collagen-induced platelet aggregation. nih.gov The antiplatelet activity of this compound was found to be mediated by several molecular actions:

Inhibition of arachidonic acid release: The compound blocked the liberation of arachidonic acid from platelets in a concentration-dependent manner. nih.gov

Inhibition of Thromboxane A2 (TXA2) synthase: It inhibited the enzyme that converts PGH2 to TXB2, a stable metabolite of the potent platelet agonist TXA2. nih.gov

Inhibition of cytosolic Ca2+ mobilization: The derivative significantly inhibited the increase in intracellular calcium concentration ([Ca2+]i) induced by collagen. nih.gov

Inhibition of the Na+/H+ exchanger (NHE-1): It also inhibited platelet swelling mediated by NHE-1. nih.gov

Research on 2-aminopyrimidine derivatives also showed acceptable activity against platelet aggregation induced by arachidonic acid. acs.org These findings indicate that the guanidine and pyrimidine moieties are promising scaffolds for developing anti-platelet agents that target specific steps in the platelet activation cascade.

Kinase Inhibition Studies

Research into guanidinium-based derivatives has revealed their potential to modulate the activity of various kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, making kinase inhibitors a significant area of therapeutic research. nih.govnih.gov

Studies have explored the inhibitory effects of novel guanidinium-containing molecules on a variety of kinases involved in cell proliferation and survival pathways. For instance, certain 3,4'-substituted guanidinium derivatives have demonstrated notable inhibitory activity against key kinases in the RAS/RAF/MEK/ERK signaling cascade. nih.govresearchgate.net This pathway is frequently activated in human cancers, and its inhibition is a validated strategy in oncology. nih.gov

In one study, a series of novel 3,4'-substituted guanidinium derivatives were synthesized and evaluated for their potential to inhibit a panel of kinases known to be involved in apoptotic pathways. While some related compounds, such as 4,4'-bis-guanidiniums, did not show significant kinase inhibition, the 3,4'-substituted derivatives exhibited a high percentage of inhibition against RAF-1 and MEK-1. nih.govresearchgate.net

The inhibitory activity of these guanidinium derivatives against RAF-1 and MEK-1 highlights the potential of the guanidinopyrimidine scaffold as a source of kinase inhibitors. The data from these studies, while not specific to this compound, provide a foundation for understanding the possible biological activities of this compound class.

Table 1: Kinase Inhibition by Guanidinium Derivatives

| Compound Class | Target Kinase | % Inhibition |

| 3,4'-substituted guanidinium derivatives | RAF-1 | High |

| 3,4'-substituted guanidinium derivatives | MEK-1 | High |

| 4,4'-bis-guanidiniums | Panel of apoptotic kinases | No significant inhibition |

Furthermore, the broader family of pyrimidine-based compounds has yielded numerous potent and selective kinase inhibitors. For example, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established core structure for inhibitors of Bruton's tyrosine kinase (BTK) and Janus kinases (JAKs). nih.gov Additionally, a guanine derivative containing a pyrrolo[2,3-d]pyrimidine core, 2-amino-4-methoxy-5-cyanopyrrolo[2,3-d]pyrimidine, has been identified as an inhibitor of MEK1. nih.gov

Quantitative structure-activity relationship (QSAR) studies on other classes of pyrimidine derivatives have also been conducted to predict their inhibitory activity against kinases such as AXL receptor tyrosine kinase, further underscoring the versatility of the pyrimidine scaffold in kinase inhibitor design. ijprajournal.com

Computational Chemistry and Molecular Modeling of 2 Amino 4 Chloro 6 Guanidinopyrimidine

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic properties of pyrimidine (B1678525) derivatives. nih.govresearchgate.net By optimizing the molecular structure using methods like B3LYP with a 6-311++G(d,p) basis set, a stable configuration of the molecule can be determined. nih.gov

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. materialsciencejournal.orgscirp.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. scirp.org

Theoretical studies on analogous compounds, such as 2-amino-4-chloro-6-methylpyrimidine, utilize Time-Dependent DFT (TD-DFT) to measure HOMO and LUMO energies. nih.gov These calculations allow for the prediction of various global quantum chemical identifiers that describe the molecule's electronic structure. A lower HOMO-LUMO energy gap suggests higher chemical reactivity. materialsciencejournal.org

Table 1: Predicted Electronic Properties of a Pyrimidine Derivative

| Property | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability (ionization potential) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability (electron affinity) |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution |

| Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity |

This table is illustrative of the types of data generated from quantum chemical calculations for pyrimidine derivatives.

Computational methods can accurately predict the vibrational and NMR spectra of molecules, which serves as a powerful tool for structural confirmation and analysis.

Vibrational Spectroscopy: The theoretical vibrational frequencies of pyrimidine derivatives are often calculated using DFT methods. nih.govresearchgate.net The resulting predicted infrared (IR) and Raman spectra can be compared with experimental data, typically showing good agreement after applying a scaling factor to the calculated wavenumbers. nih.govresearchgate.net This comparison helps in the assignment of fundamental vibrational modes, overtones, and combination bands. nih.gov For example, in studies of similar pyrimidines, the solid-phase FTIR and FT-Raman spectra have been recorded and interpreted in detail. nih.govresearchgate.net

Table 2: Example of Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Pyrimidine Analog

| Vibrational Mode | Calculated (Scaled) Wavenumber | Experimental Wavenumber | Assignment |

|---|---|---|---|

| v(N-H) | 3450 | 3464 | N-H stretching |

| v(C-H) aromatic | 3100 | 3112 | Aromatic C-H stretching |

| v(C=N) | 1620 | 1624 | C=N stretching |

Data is representative for pyrimidine derivatives and illustrates the correlation between calculated and experimental values. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.govresearchgate.net These theoretical calculations provide valuable support for the interpretation of experimental NMR spectra, aiding in the structural elucidation of complex organic molecules. nih.gov The calculated chemical shifts are typically compared to experimental values, often showing a strong correlation that confirms the proposed molecular structure. researchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for a Pyrimidine Analog

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 (Amino) | 163.0 | 162.78 |

| C4 (Chloro) | 164.0 | 163.48 |

| C5 | 94.0 | 93.52 |

Data is representative for pyrimidine derivatives and illustrates the utility of GIAO calculations. nih.gov

Molecular Docking and Receptor-Driven Design for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. nih.govnih.gov

For pyrimidine derivatives, molecular docking studies have been performed to investigate their potential as inhibitors for various therapeutic targets, including kinases and viral proteases. nih.govnih.gov For instance, derivatives of 2-aminopyrimidine (B69317) have been docked into the active sites of enzymes like the main protease of SARS-CoV-2 and ABL1 tyrosine kinase. nih.govnih.gov These studies help to identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the target's active site. nih.gov The results are often quantified by a binding energy score, which estimates the affinity of the ligand for the receptor. nih.gov

Free Energy Perturbation (FEP) Simulations for SAR Interpretation

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, such as the binding of two different ligands to a protein. It is a powerful tool for understanding and predicting structure-activity relationships (SAR). FEP simulations can provide quantitative predictions of binding affinities, making them highly valuable in lead optimization during drug discovery.

While specific FEP studies on 2-Amino-4-chloro-6-guanidinopyrimidine were not identified, the methodology is applicable. In a typical FEP study, a molecule like this compound would be computationally "mutated" into a derivative (e.g., by changing the chloro group to a methyl group). The simulation calculates the free energy cost of this transformation both in solution and when bound to the target receptor. The difference between these two values gives the relative binding free energy of the two compounds, allowing for a precise interpretation of how a specific structural change affects binding potency.

Prediction of Regioselectivity in Chemical Reactions

Computational chemistry can effectively predict the regioselectivity of chemical reactions, such as nucleophilic aromatic substitution (SNAr). For heterocyclic compounds like pyrimidines, predicting which position is most susceptible to nucleophilic attack is crucial for synthetic planning.

DFT calculations can be used to analyze the electronic structure of the pyrimidine ring. By examining the coefficients of the LUMO, one can identify the atoms that are most electrophilic and therefore most likely to be attacked by a nucleophile. nih.gov Studies on the related 2,4-dichloroquinazoline system have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack than the 2-position. nih.gov Furthermore, calculating the activation energies for nucleophilic attack at different positions can confirm this regioselectivity, with the lower activation energy pathway being the favored one. nih.gov This theoretical approach provides a robust framework for understanding and predicting the outcomes of synthetic reactions involving this compound.

Analytical and Spectroscopic Characterization Techniques for 2 Amino 4 Chloro 6 Guanidinopyrimidine and Its Derivatives

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental in the analysis of 2-Amino-4-chloro-6-guanidinopyrimidine and its derivatives, enabling both the separation of the target compound from reaction mixtures and the accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of pyrimidine (B1678525) derivatives. Method development often involves a systematic approach to optimize separation efficiency and detection sensitivity.

Key Considerations in HPLC Method Development:

Column Chemistry: Reversed-phase columns, such as C18, are frequently employed for the separation of polar compounds like aminopyrimidines. researchgate.net For instance, a C18 column with dimensions of 250 × 4.6 mm and a 5 µm particle size has been successfully used for the analysis of related chloro-amino compounds. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net The pH of the aqueous phase can be adjusted with acids like acetic acid to control the ionization state of the analyte and improve peak shape. researchgate.net An isocratic mobile phase of water, acetonitrile, and acetic acid (70:30:1, v/v/v) has been utilized for separating similar compounds. researchgate.net

Flow Rate and Detection: A flow rate of around 1.0 to 1.5 ml/min is common. researchgate.net Ultraviolet (UV) detection is standard, with the wavelength selected based on the compound's chromophores; for example, detection at 280 nm has been reported for a related chlorophenol derivative. researchgate.net

Validation: Method validation is crucial and typically includes assessments of specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net For a related compound, 2-amino-4-chlorophenol, the LOD and LOQ were found to be 5 ng and 20 ng, respectively. researchgate.net

The development of a robust HPLC method is essential for routine quality control and for isolating pure fractions of this compound for further studies.

Mass Spectrometry (MS) Compatibility and Applications

The coupling of HPLC with Mass Spectrometry (LC-MS) provides a powerful analytical platform, combining the separation capabilities of HPLC with the sensitive and specific detection afforded by MS. This is particularly valuable for the analysis of pyrimidine derivatives in complex matrices. google.com

Electron impact mass spectrometry (EI-MS) is a common technique for studying the fragmentation patterns of pyrimidine derivatives. sapub.orgresearchgate.net The fragmentation pathways can provide significant structural information. For many pyrimidine compounds, the molecular ion peak (M+) is observed, and its fragmentation often involves the loss of functional groups and subsequent decomposition of the pyrimidine ring. sapub.orgresearchgate.net In some cases, due to the presence of chlorine and sulfur isotopes, M+2 peaks are also recorded. sapub.orgresearchgate.net

The study of fragmentation patterns assists in the structural elucidation of novel derivatives and the identification of impurities. For instance, the mass spectrum of a related brominated pyrimidine derivative showed a molecular ion peak at m/z 337/339, corresponding to the presence of the bromine isotopes. iosrjournals.org Its fragmentation involved losses of a thioformyl (B1219250) group, cyanide, and other small fragments, providing a clear fingerprint for the compound. iosrjournals.org

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are the cornerstone for the unambiguous identification and detailed structural analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For pyrimidine derivatives, characteristic signals are observed for the aromatic protons on the pyrimidine ring and protons associated with substituent groups like the amino and guanidino moieties. mdpi.com For example, in related 2-aminopyrimidine (B69317) derivatives, the amino (-NH2) protons often appear as a broad singlet. mdpi.com The chemical shifts of ring protons are influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, it offers a wider chemical shift range and often simpler spectra due to the low natural abundance of ¹³C. researchgate.net The chemical shifts of the carbon atoms in the pyrimidine ring are diagnostic and are influenced by the attached functional groups. For instance, the imine carbon (C=N) in a guanidine (B92328) structure typically appears at a characteristic downfield shift. researchgate.net In tetramethylguanidine, this signal is observed around 169 ppm. researchgate.net The carbons attached to the chlorine and amino groups in this compound would also exhibit predictable chemical shifts.

Table of Expected NMR Data for Pyrimidine Derivatives

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Amino (-NH₂) | 5.1 - 5.3 ijirset.com | Can be a broad singlet, position is solvent dependent. |

| ¹H | Pyrimidine Ring-H | 7.0 - 8.5 | Exact shift depends on other substituents. |

| ¹³C | Pyrimidine Ring-C | 150 - 170 | Carbons attached to nitrogen are typically downfield. |

| ¹³C | Guanidino C=N | ~169 researchgate.net | Characteristic shift for the imine carbon. |

| ¹³C | C-Cl | ~160 | Carbon attached to chlorine is deshielded. |

Note: The exact chemical shifts for this compound would require experimental determination but can be estimated based on data from similar structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Expected IR Absorption Bands:

N-H Stretching: The amino (-NH₂) and guanidino groups will exhibit N-H stretching vibrations, typically in the region of 3100-3500 cm⁻¹. mdpi.comijirset.com These bands are often broad. For some 2-aminopyrimidines, absorptions have been observed at 3324.7 and 3184.5 cm⁻¹. ijirset.com

C=N Stretching: The C=N bonds within the pyrimidine ring and the guanidino group will have stretching vibrations in the 1500-1650 cm⁻¹ region.

N-H Bending: The scissoring vibration of the amino group is expected around 1600-1650 cm⁻¹. tsijournals.com

C-Cl Stretching: The carbon-chlorine bond stretching vibration typically appears in the fingerprint region, usually below 800 cm⁻¹.

Table of Characteristic IR Frequencies for Aminopyrimidines

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (-NH₂) | Stretching | 3100 - 3500 | mdpi.comijirset.com |

| Amino (-NH₂) | Bending (Scissoring) | 1600 - 1650 | tsijournals.com |

| Pyrimidine Ring | C=N/C=C Stretching | 1400 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like pyrimidines. The absorption maxima (λ_max) are indicative of the extent of conjugation and the presence of chromophores.

The pyrimidine ring system in this compound is a chromophore that absorbs UV radiation. The position and intensity of the absorption bands are influenced by the substituents on the ring. Auxochromes like the amino group can cause a bathochromic (red) shift in the absorption maximum. The specific λ_max values for this compound would need to be determined experimentally, but related 2-aminonicotinonitrile derivatives show absorption maxima that are influenced by solvent polarity. mdpi.com This suggests that the electronic transitions are sensitive to the molecular environment.

| Compound Class | Typical λ_max Range (nm) | Notes |

| Substituted Pyrimidines | 230 - 350 | The exact wavelength depends on the nature and position of substituents. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for the characterization of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical formula. This method is particularly important in synthetic chemistry to confirm that the isolated product has the expected atomic makeup, complementing qualitative data from spectroscopic methods.

For this compound and its derivatives, elemental analysis serves as a definitive confirmation of their successful synthesis and purity. The technique determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned structure.

In the study of 2-aminopyrimidine derivatives, researchers consistently rely on elemental analysis to validate the structures of their synthesized compounds. For instance, in the synthesis of a series of 2-amino-4-(substituted piperazin-1-yl)pyrimidine derivatives, which start from 2-amino-4-chloropyrimidine, elemental analysis was a key characterization step. nih.gov The observed elemental composition for these compounds was found to be in close agreement with the calculated values, confirming the successful substitution at the 4-position and the integrity of the pyrimidine core.

Below are research findings from the elemental analysis of several 2-amino-4-substituted pyrimidine derivatives, which are structurally related to this compound. The data demonstrates the application of this technique in verifying the composition of this class of compounds.

Interactive Table 1: Elemental Analysis Data for 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 55.89 | 55.08 |

| Hydrogen (H) | 7.76 | 7.78 |

| Nitrogen (N) | 36.2 | 34.7 |

| Elemental analysis for C₉H₁₅N₅ |

Interactive Table 2: Elemental Analysis Data for 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 61.49 | 58.66 |

| Hydrogen (H) | 5.85 | 5.67 |

| Nitrogen (N) | 25.61 | 24.61 |

| Elemental analysis for C₁₄H₁₆FN₅ |

Interactive Table 3: Elemental Analysis Data for 4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amine nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 55.97 | 55.55 |

| Hydrogen (H) | 5.83 | 5.93 |

| Nitrogen (N) | 38.09 | 36.95 |

| Elemental analysis for C₁₂H₁₅N₇ |

The slight variations between the calculated and found values in the tables above are within acceptable experimental limits and are typically attributed to factors such as instrumental limitations and the presence of trace impurities or residual solvent. Nevertheless, the close correlation strongly supports the proposed chemical structures for these derivatives. This underscores the indispensable role of elemental analysis in the structural elucidation and purity confirmation of novel pyrimidine-based compounds.

Role As a Key Synthetic Intermediate and Precursor for Advanced Molecules

Precursor in the Synthesis of Pharmaceutical Leads

The pyrimidine (B1678525) scaffold is a fundamental structural motif found in numerous biologically active compounds and approved pharmaceutical drugs. The unique arrangement of functional groups on 2-Amino-4-chloro-6-guanidinopyrimidine makes it an attractive starting material for the development of novel therapeutic agents.

The primary route for its utilization in medicinal chemistry involves the nucleophilic displacement of the C4-chloro substituent. This reaction allows for the coupling of the pyrimidine core with various amines, alcohols, thiols, and other nucleophiles, each introducing a different pharmacophore that can modulate the biological activity of the resulting molecule. For instance, derivatives of the closely related compound 2-amino-4-chloro-pyrimidine have been synthesized and investigated for their potential as anticancer agents. nih.gov In one such study, reaction with various substituted amines under microwave-assisted conditions yielded a series of derivatives, with some showing notable cytotoxic activity against human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov

This synthetic strategy highlights the potential of this compound as a scaffold for creating new pharmaceutical leads. The guanidino and amino groups can also participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets like enzyme active sites or receptors.

Table 1: Potential Pharmaceutical Lead Structures from this compound This table is illustrative and based on common synthetic transformations for chloropyrimidines.

| Reactant Nucleophile | Potential Product Class | Therapeutic Target Area (Example) |

|---|---|---|

| Substituted Anilines | Diaryl Aminopyrimidines | Kinase Inhibitors (Oncology) |

| Piperazine Derivatives | Piperazinyl-pyrimidines | Anticancer, Antiviral Agents nih.gov |

| Aliphatic Alcohols/Phenols | Alkoxy/Aryloxy-pyrimidines | Antidiabetic, Anti-inflammatory Agents |

| Amino Acid Esters | Peptidomimetic Pyrimidines | Protease Inhibitors |

Building Block for Agrochemical Development

The pyrimidine ring is not only prevalent in pharmaceuticals but also in a variety of agrochemicals, including herbicides, fungicides, and insecticides. Structurally similar compounds, such as 2-amino-4-chloro-6-methoxypyrimidine, are established and important intermediates in the synthesis of highly active sulfonylurea herbicides. google.comgoogle.comalzchem.com These herbicides are produced by reacting the pyrimidine intermediate with sulfonyl isocyanates. google.com

Given this precedent, this compound serves as a promising building block for the development of new crop protection agents. Its reactive chlorine atom allows for its incorporation into larger molecular frameworks, analogous to the synthesis of existing agrochemicals. The presence of the additional amino and guanidino groups offers opportunities to create derivatives with novel modes of action or improved properties, such as selectivity or environmental degradation profiles. The transformation of related pyrimidines into agrochemicals is a well-documented area of research. nih.gov

Intermediary in the Creation of Specialized Chemical Reagents

Beyond direct applications in drug and agrochemical discovery, this compound is a useful intermediary for synthesizing more complex, specialized chemical reagents. Its multiple reactive sites—the displaceable chlorine, the nucleophilic amino group, and the basic guanidino group—can be selectively targeted to build intricate molecular architectures. vulcanchem.com

For example, the chlorine atom can be substituted, and the amino or guanidino groups can subsequently be used as handles for further functionalization or for constructing fused heterocyclic systems. This step-wise reactivity allows chemists to create unique reagents with tailored properties for specific applications, such as fluorescent probes, ligands for metal catalysis, or components of supramolecular assemblies. The synthesis of various 2-aminopyrimidine (B69317) derivatives from chalcones and guanidinium (B1211019) carbonate demonstrates the versatility of the guanidinopyrimidine core in building diverse chemical structures. rasayanjournal.co.in

Utility in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen a large number of compounds (a "library") for desired properties. The structure of this compound is exceptionally well-suited for this approach.

The reactive C4-chloro group serves as a versatile anchor point. A library of diverse building blocks, such as a collection of different amines or alcohols, can be reacted with the this compound core in parallel. This leads to the efficient generation of a large library of related but structurally distinct molecules. Research on the related 2-amino-4,6-dichloropyrimidine (B145751) shows that it can be reacted with a wide variety of amines to produce libraries of derivatives for biological screening, such as for β-glucuronidase inhibitors. nih.gov This same principle applies directly to this compound, allowing for the systematic exploration of the chemical space around this scaffold to identify compounds with high activity.

Table 2: Illustrative Scheme for Combinatorial Library Generation

| Core Scaffold | Library of Reactants (R-XH) | General Reaction | Resulting Compound Library |

|---|---|---|---|

| This compound | R¹-NH₂ (Primary Amines) | Nucleophilic Aromatic Substitution | Library of N-substituted 2-amino-6-guanidinopyrimidines |

| R²-OH (Alcohols/Phenols) | Library of O-substituted 2-amino-6-guanidinopyrimidines | ||

| R³-SH (Thiols) | Library of S-substituted 2-amino-6-guanidinopyrimidines |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways with Enhanced Sustainability

The synthesis of highly functionalized pyrimidines often involves traditional methods that can be resource-intensive and generate significant waste. rasayanjournal.co.in Future research should prioritize the development of green and sustainable synthetic routes to 2-Amino-4-chloro-6-guanidinopyrimidine and its analogs.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing one-pot syntheses where three or more reactants combine to form the target molecule can significantly improve efficiency and reduce waste. rasayanjournal.co.in Investigating novel MCRs that directly construct the this compound core would be a significant advancement.

Catalyst-Free and Solvent-Free Conditions: The use of techniques like mechanical grinding (mechanochemistry) and reactions under solvent-free conditions can lead to cleaner reaction profiles and easier product isolation. researchgate.netnih.govresearchgate.net Exploring the synthesis of pyrimidine (B1678525) derivatives via "Grindstone Chemistry" is a promising eco-friendly approach. researchgate.net

Energy-Efficient Methods: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times and improve yields in the synthesis of pyrimidine derivatives. rasayanjournal.co.inijper.org Applying these techniques to the synthesis of the target compound could offer substantial benefits over conventional heating methods. ijper.org

Use of Green Catalysts and Solvents: Research into the use of biodegradable and reusable catalysts, such as ionic liquids or biocatalysts, can further enhance the sustainability of the synthetic process. rasayanjournal.co.inresearchgate.net The use of water as a solvent is also a key aspect of green chemistry to be explored. researchgate.net

| Sustainable Synthesis Technique | Potential Advantages for this compound Synthesis | Relevant Research Findings |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, simplified workup procedures. | Proven effective for various pyrimidine derivatives, offering high yields in a single pot. rasayanjournal.co.in |

| Microwave/Ultrasound Assistance | Shorter reaction times, increased reaction rates, higher yields. | Widely used for heterocyclic synthesis, including pyrimidines, demonstrating significant time and energy savings. rasayanjournal.co.inijper.org |

| Solvent-Free/Mechanochemical Synthesis | Reduced solvent waste, potential for new reactivity, environmentally benign. | "Grindstone chemistry" has been successfully used for dihydropyrimidinone synthesis. researchgate.net Iodination of pyrimidines has been achieved under solvent-free mechanical grinding. nih.gov |

| Green Catalysts (e.g., Ionic Liquids) | Reusability, potentially higher selectivity, low toxicity. | Acidic ionic liquids have been used as organocatalysts for pyrimidine synthesis. researchgate.net |

Comprehensive Mechanistic Elucidation of Investigational Biological Activities

The combination of amino, chloro, and guanidinyl groups on a pyrimidine ring suggests a high potential for biological activity. The guanidinium (B1211019) group is prevalent in nature for recognizing and binding to anions, while aminopyrimidine structures are common in kinase inhibitors. nih.govnih.gov The chloro group can act as a leaving group for covalent modification of biological targets. Future research is critically needed to understand the mechanisms behind any potential biological effects.

Key research avenues include:

Target Identification and Validation: Given that pyrimidine derivatives are known to target a wide range of proteins, including kinases and dihydrofolate reductase (DHFR), initial screening against panels of these enzymes could reveal potential targets. nih.govnih.govnih.gov The structural similarity to 2-aminopyrimidine (B69317) suggests potential interactions with enzymes involved in DNA replication and transcription. biosynth.com

Enzyme Kinetics and Inhibition Studies: For any identified biological targets, detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible). This would help to understand how the compound interacts with the active site of the enzyme.

Structural Biology: Obtaining crystal structures of this compound in complex with its biological targets would provide invaluable insight into the specific molecular interactions responsible for its activity.

Cellular Mechanism of Action: Investigating the downstream effects of the compound in cellular models is crucial. This could involve analyzing changes in cell cycle progression, induction of apoptosis, or modulation of specific signaling pathways. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process. For a molecule like this compound, where empirical data is scarce, computational modeling can guide future synthetic and testing efforts.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is generated for a series of analogs, 2D and 3D-QSAR models can be developed. nih.govresearchgate.netnih.gov These models can identify key structural features that correlate with biological activity and predict the potency of new, unsynthesized derivatives. nih.gov

Molecular Docking: Docking studies can predict the binding orientation and affinity of the compound within the active sites of potential biological targets, such as various kinases or proteases. nih.govnih.govmdpi.com This can help to prioritize which enzymes to test against experimentally and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target protein over time, assessing the stability of the predicted binding poses and revealing key interactions that might be missed in static docking studies. researchgate.net

Prediction of Physicochemical Properties: Computational tools can predict properties like solubility, lipophilicity, and metabolic stability (ADMET properties), which are crucial for the development of drug candidates. researchgate.net

| Computational Method | Application to this compound | Expected Outcome |

| QSAR | Correlate structural modifications with biological activity data. | Predictive models to guide the design of more potent analogs. nih.govnih.gov |

| Molecular Docking | Predict binding modes and affinities to various enzymes (e.g., kinases, DHFR). | Prioritization of biological targets for in vitro screening. nih.govnih.gov |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex. | Assessment of binding stability and identification of key interactions. researchgate.net |

| ADMET Prediction | In silico estimation of drug-like properties. | Early assessment of the compound's potential as a drug candidate. researchgate.net |

Exploration of New Applications in Materials Science and Catalysis

The unique electronic and structural features of this compound suggest its potential use beyond the biological realm, particularly in materials science and catalysis.

Unexplored applications include:

Organocatalysis: Guanidines are strong organic bases and have been used as catalysts in various organic transformations. jst.go.jp The guanidine (B92328) moiety in the target molecule could be explored for its catalytic activity, for instance, in ring-opening polymerizations or CO2 fixation reactions. nih.govrsc.org

Ligand Design for Coordination Chemistry: Guanidinate ligands, the deprotonated form of guanidines, are known to coordinate with a wide variety of metal centers, forming stable complexes with applications in catalysis. nih.gov The multidentate nature of this compound could be exploited to create novel organometallic complexes with interesting catalytic or material properties. nih.gov

Polymer and Material Synthesis: The pyrimidine ring is a component in some polymers, and the multiple reactive sites on this compound (the chloro group and the amino/guanidino nitrogens) could allow it to be used as a monomer or cross-linker in the synthesis of novel polymers with tailored thermal, electronic, or metal-binding properties.

Investigation of Chemical Transformations under Emerging Reaction Conditions

The reactivity of this compound is largely unexplored. Future research should investigate its chemical transformations, particularly focusing on the reactivity of the C4-chloro substituent and the potential for C-H functionalization.

Key areas for investigation:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates SNAr reactions at the chloro-position. mdpi.combionity.com A systematic study of its reactions with various nucleophiles (e.g., amines, thiols, alkoxides) would provide a library of new derivatives with diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent can be readily replaced using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-nitrogen bonds, significantly expanding the chemical space around this scaffold.

Direct C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds in pyrimidine rings, offering a highly efficient way to create new derivatives without pre-functionalization. researchgate.netnih.govresearchgate.net Investigating the regioselectivity of C-H activation on the this compound core could lead to novel and efficient synthetic strategies. nih.gov

Deconstruction-Reconstruction Strategies: Emerging synthetic strategies involve the ring-opening of pyrimidines to form versatile intermediates that can then be reconstructed into a variety of other heterocyclic systems, offering a powerful tool for diversification. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Amino-4-chloro-6-guanidinopyrimidine, and how are reaction parameters optimized to enhance yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination and oxidation steps . For intermediates, Dess-Martin periodinane (DMP) is highly efficient for oxidizing alcohols to aldehydes (91% yield) under anhydrous conditions . Reductive amination with sodium cyanoborohydride (NaBH3CN) at pH 6 is critical for forming the guanidinyl linkage. Optimization includes adjusting reaction time (e.g., 24–48 hours) and substituent compatibility (electron-deficient amines require longer reaction times) . Purification via recrystallization from DMF/ethanol mixtures improves purity.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹). ¹H/¹³C NMR confirms substituent positions and aromaticity: pyrimidine protons appear as singlets (δ 6.5–8.5 ppm), while guanidinyl protons show broad peaks (δ 2.5–3.5 ppm) . Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 215.6). Cross-referencing with computational simulations (DFT) ensures spectral accuracy .

Q. What are the key considerations for maintaining high purity during synthesis?

- Methodological Answer : Use inert atmospheres (argon) to prevent oxidation of intermediates . Control pH during reductive amination (pH 6 minimizes side reactions). Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify by column chromatography (gradient elution with CH2Cl2/MeOH). For hygroscopic intermediates, employ vacuum drying and store under desiccation .

Advanced Research Questions

Q. How do structural modifications at specific positions influence the compound’s inhibitory activity against dihydrofolate reductase (DHFR)?

- Methodological Answer : Substituent effects are evaluated by synthesizing analogs with electron-withdrawing groups (e.g., Cl at position 4) or bulky aryl groups (e.g., naphthyl). In vitro DHFR inhibition assays (IC50 measurements) show that chloro substituents enhance binding affinity (ΔIC50 = 2.3 µM vs. 8.7 µM for methoxy derivatives) . Molecular docking (AutoDock Vina) reveals hydrophobic interactions with DHFR’s active site (e.g., Phe31 and Leu28 residues) .

Q. How can researchers resolve discrepancies in biological activity data among structurally similar analogs?

- Methodological Answer : Discrepancies arise from assay variability (e.g., enzyme source, buffer pH). Standardize protocols: use recombinant human DHFR, Tris-HCl buffer (pH 7.4), and 30-minute incubation at 37°C . Compare analogs under identical conditions and validate with X-ray crystallography (e.g., PDB ID: 1U72) to confirm binding modes. Statistical analysis (ANOVA) identifies outliers due to solubility differences .

Q. What strategies address low yields in guanidinylation reactions during synthesis?

- Methodological Answer : Low yields occur if the imine intermediate is unstable. Use bulky amines (e.g., 2,5-dichloroaniline) to stabilize the intermediate via steric hindrance . Alternatively, employ microwave-assisted synthesis (60°C, 30 minutes) to accelerate kinetics. For pH-sensitive reactions, use buffered conditions (acetate buffer, pH 5.5–6.5) to maintain optimal borohydride activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.